(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 3-prop-2-enyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development. Additionally, its ability to interact with specific molecular targets in the body is of significant interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-fluorophenyl)-2-[(1e)-(methoxyimino)methyl]prop-2-enenitrile
- Methyl (2Z)-3-(4-fluorophenyl)acrylate
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
Uniqueness
Compared to similar compounds, (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, fluorophenyl group, and thiophene moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-2-9-22-17(23)16(11-13-5-7-14(19)8-6-13)25-18(22)21-20-12-15-4-3-10-24-15/h2-8,10,12,16H,1,9,11H2/b20-12+,21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNOQUCOMZKBQ-YZVCZBARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CS2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CS2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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